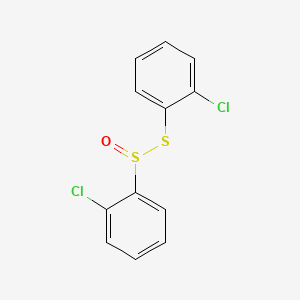
S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate: is an organosulfur compound with the molecular formula C12H8Cl2OS2. This compound is characterized by the presence of two chlorine atoms and a sulfinothioate group attached to a benzene ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate typically involves the reaction of 2-chlorobenzenesulfinyl chloride with 2-chlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfinothioate linkage. The reaction is usually conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in studying reaction mechanisms involving sulfinothioates.
Biology and Medicine: In biological research, this compound can be used to study the effects of organosulfur compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate involves its interaction with nucleophiles and electrophiles. The sulfinothioate group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- S-(2-chlorophenyl) 2-Chlorobenzenesulfonothioate
- (2-chlorophenyl)methanesulfonyl chloride
- (S)-2-(2-chlorophenyl)oxirane
Comparison:
- S-(2-chlorophenyl) 2-Chlorobenzenesulfonothioate is unique due to the presence of the sulfinothioate group, which imparts distinct reactivity compared to sulfonothioates and sulfonyl chlorides.
- (2-chlorophenyl)methanesulfonyl chloride is primarily used as a sulfonylating agent, whereas S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate is more versatile in its reactivity.
- (S)-2-(2-chlorophenyl)oxirane is an epoxide and has different reactivity patterns, mainly participating in ring-opening reactions, unlike the sulfinothioate compound.
Properties
Molecular Formula |
C12H8Cl2OS2 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-chloro-2-(2-chlorophenyl)sulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2OS2/c13-9-5-1-3-7-11(9)16-17(15)12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
ZKGVNZUFXXVSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SS(=O)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















